molecular formula C22H23N3O4 B2920336 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 478049-34-2

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2920336
CAS No.: 478049-34-2
M. Wt: 393.443
InChI Key: SZXMTJVQPLLVHG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a complex organic compound with a unique molecular structure This compound belongs to the class of pyridazinones, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-methoxyphenol and 4-methylbenzaldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for selective modifications, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, such as hydroxylated, halogenated, or alkylated products. These derivatives can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structural complexity and reactivity make it a useful building block for designing new molecules with desired properties.

Biology: In biological research, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool for investigating biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid: This compound shares the methoxyphenoxy group but lacks the pyridazinone core.

  • 4-(4-Methoxyphenoxy)piperidine: This compound contains a piperidine ring instead of the pyridazinone core.

  • 2-(4-Methylphenyl)-5-morpholino-3(2H)-pyridazinone: This compound lacks the methoxyphenoxy group.

Uniqueness: 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is unique due to its combination of methoxy, methyl, and morpholino groups attached to the pyridazinone core

Biological Activity

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, known for its diverse pharmacological properties. Its unique structure, which includes a pyridazine ring and various functional groups, suggests potential therapeutic applications in areas such as cardiovascular health and cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of approximately 393.44 g/mol. The presence of a morpholino group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities through various mechanisms:

  • Adrenergic Receptor Interaction : The compound's substituents enhance its binding affinity to adrenergic receptors, which are crucial in regulating cardiovascular functions .
  • Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .
  • Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression .

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Description
AntihypertensiveReduces blood pressure through vasodilation and adrenergic receptor blockade.
AntioxidantScavenges free radicals, reducing oxidative damage.
AntitumorInhibits cell proliferation in various cancer cell lines.
Anti-inflammatoryModulates inflammatory pathways potentially through COX and LOX inhibition .

Cardiovascular Effects

A study conducted on animal models demonstrated that the compound significantly lowers blood pressure and increases coronary blood flow, indicating its potential as an antihypertensive agent. The mechanism was linked to its ability to block beta-adrenergic receptors while promoting vasodilation .

Antitumor Research

In vitro studies using various cancer cell lines showed that this compound inhibits cell growth effectively. The IC50 values varied across different cell lines, suggesting selective cytotoxicity. For instance, in breast cancer cell lines, the IC50 was reported at approximately 15 µM .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-16-3-5-17(6-4-16)25-22(26)21(29-19-9-7-18(27-2)8-10-19)20(15-23-25)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXMTJVQPLLVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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